molecular formula C16H10F4N2O2 B11979691 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione

4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione

Cat. No.: B11979691
M. Wt: 338.26 g/mol
InChI Key: UNUDSWIFTWRIHO-RYKSVOKISA-N
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Description

(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-fluorophenyl)hydrazone] is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-fluorophenyl)hydrazone] typically involves the reaction of 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione with 4-fluorophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-fluorophenyl)hydrazone] has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-chlorophenyl)hydrazone]
  • (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-bromophenyl)hydrazone]
  • (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone]

Uniqueness

The presence of both trifluoromethyl and fluorophenyl groups in (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-[(4-fluorophenyl)hydrazone] imparts unique chemical and physical properties, such as high electronegativity and stability. These properties distinguish it from similar compounds and make it particularly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C16H10F4N2O2

Molecular Weight

338.26 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-3-[(4-fluorophenyl)diazenyl]-4-hydroxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C16H10F4N2O2/c17-11-6-8-12(9-7-11)21-22-13(15(24)16(18,19)20)14(23)10-4-2-1-3-5-10/h1-9,23H/b14-13-,22-21?

InChI Key

UNUDSWIFTWRIHO-RYKSVOKISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=C(C=C2)F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)F)O

Origin of Product

United States

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